molecular formula C15H13BrS B13363822 3-Bromo-9,9-dimethyl-9H-thioxanthene

3-Bromo-9,9-dimethyl-9H-thioxanthene

Cat. No.: B13363822
M. Wt: 305.2 g/mol
InChI Key: ZYTZDOGHOLPIKN-UHFFFAOYSA-N
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Description

3-Bromo-9,9-dimethyl-9H-thioxanthene is an organic compound with the molecular formula C15H13BrS It is a derivative of thioxanthene, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the 9-position is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9,9-dimethyl-9H-thioxanthene typically involves the bromination of 9,9-dimethyl-9H-thioxanthene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9,9-dimethyl-9H-thioxanthene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thioxanthene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Dehalogenated thioxanthene derivatives.

Scientific Research Applications

3-Bromo-9,9-dimethyl-9H-thioxanthene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-9,9-dimethyl-9H-thioxanthene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the thioxanthene core play crucial roles in its reactivity and binding affinity. The pathways involved may include oxidative stress, inhibition of specific enzymes, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-thioxanthene: Lacks the bromine atom at the 3-position.

    3-Chloro-9,9-dimethyl-9H-thioxanthene: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-9,9-dimethyl-9H-thioxanthene: Contains an iodine atom at the 3-position.

Uniqueness

3-Bromo-9,9-dimethyl-9H-thioxanthene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various reactions, making this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C15H13BrS

Molecular Weight

305.2 g/mol

IUPAC Name

3-bromo-9,9-dimethylthioxanthene

InChI

InChI=1S/C15H13BrS/c1-15(2)11-5-3-4-6-13(11)17-14-9-10(16)7-8-12(14)15/h3-9H,1-2H3

InChI Key

ZYTZDOGHOLPIKN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)SC3=CC=CC=C31)C

Origin of Product

United States

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